molecular formula C13H8Cl4O2 B1231504 Tetrachloro-BPF CAS No. 3933-88-8

Tetrachloro-BPF

Cat. No.: B1231504
CAS No.: 3933-88-8
M. Wt: 338 g/mol
InChI Key: WIFDRXSVRSCMMY-UHFFFAOYSA-N
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Description

Tetrachloro-BPF, also known as this compound, is a useful research compound. Its molecular formula is C13H8Cl4O2 and its molecular weight is 338 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Labeling for Metabolic Studies

Compounds similar to "2,6-Dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol" have been synthesized and labeled for use in metabolic studies. For instance, the synthesis of carbon-14 labeled organophosphorus pesticides illustrates the methodology for producing labeled compounds that can be traced in environmental and biological systems, providing insights into their degradation pathways and persistence (Yoshitake et al., 1979).

Antimicrobial Activity

Research on chalcones and other related chemical structures demonstrates the antimicrobial potential of chlorinated phenols. These studies highlight the synthesis and evaluation of compounds for their activity against various microorganisms, suggesting a possible application of chlorinated phenols in developing new antimicrobial agents (Manivannan, 2020).

Effects on Biological Systems

Investigations into the physiological effects of similar compounds on biological systems have been conducted. For example, studies on dichlorinated bisphenol A derivatives show early alterations of hepatic lipid composition in mice, indicating the bioactive nature of these compounds and their potential impact on health and disease (El Hamrani et al., 2018).

Chemical Reactions and Environmental Studies

Research also focuses on the reactions of chlorinated phenols with other chemicals, such as the reactivity of monochloramine and dichloramine with phenols. These studies are significant for understanding the formation of by-products in water treatment processes and their potential environmental impacts (Heasley et al., 2004).

Mechanism of Action

DCPIP can also be used as an indicator for vitamin C. If vitamin C, which is a good reducing agent, is present, the blue dye, which turns pink in acid conditions, is reduced to a colorless compound by ascorbic acid . This reaction is a redox reaction: vitamin C (ascorbic acid) is oxidized to dehydroascorbic acid, and DCPIP is reduced to the colorless compound DCPIPH2 .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Pharmacological experiments suggest that DCPIP may serve as a pro-oxidant chemotherapeutic targeting human cancer cells in an animal model of human melanoma; DCPIP-induced cancer cell death occurs by depletion of intracellular glutathione and upregulation of oxidative stress .

Properties

IUPAC Name

2,6-dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl4O2/c14-8-2-6(3-9(15)12(8)18)1-7-4-10(16)13(19)11(17)5-7/h2-5,18-19H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFDRXSVRSCMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)CC2=CC(=C(C(=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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